Cas no 130-00-7 (2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one)
130-00-7 structure
Product Name:2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one
CAS 번호:130-00-7
MF:C11H7NO
메가와트:169.179382562637
MDL:MFCD00009748
CID:36240
PubChem ID:67222
Update Time:2025-04-18
2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one 화학적 및 물리적 성질
이름 및 식별자
-
- Benzo[cd]indol-2(1H)-one
- Benz(CD)Indol-2-(1H)-One
- 1,8-Naphthaolactam
- 1,8-Naphtholactam
- Benz[cd]indol-2(1H)-one
- Naphthostyril
- 1,2-Dihydrobenzo[cd]indol-2-one, tech
- 1H-benzo[cd]indol-2-one
- NSC 25094
- Naphthostyril(6CI,7CI)
- 1-Naphthalenecarboxylic acid, 8-amino-, lactam
- 2(1H)-Perinaphthazolone
- 2(1H)-peri-Naphthazolone
- Naphtholactam
- NAPHTHOLAS-G
- Benzo[cd]Indol-2
- 1,8-Naphthostyril
- 1,8-Naphtholactame
- NAPHTHOSTYRIL+98%
- 2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one
- InChI=1/C11H7NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13
- Naftostiril
- 1H-Benz[cd]indol-2-one
- Q-200094
- NSC25094
- PS-4441
- A805996
- EN300-17251
- SR-01000400053
- HMS1771P10
- Benz[cd]indole-2(1H)-one
- EINECS 204-973-4
- benz[cd]-indol-2(1H)-one
- NSC-25094
- MFCD00009748
- NS00004521
- FT-0658551
- B3023
- (2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1R)-1-hydroxypentadecyl]tetrahydrofuran-2-yl]undecyl]-2H-furan-5-one
- Q27451626
- 2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-3-one
- AI3-16690
- CS-0046300
- Benz(cd)indol-2(1H)-one
- 1,2-dihydrobenzo[cd]indol-2-one
- I11516
- Z56899189
- 2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-3-one
- EU-0068153
- SCHEMBL302763
- Benz[cd]indol-2(1H)-one, technical grade
- DTXSID5059610
- F1113-0546
- SY036409
- benz[cd]indol-2-(1H)-one
- 1-Naphthalenecarboxylic acid, lactam
- EC 204-973-4
- 130-00-7
- AC-19763
- SR-01000400053-1
- AKOS000119151
- CHEMBL217045
- STL363233
- DB-004842
-
- MDL: MFCD00009748
- 인치: 1S/C11H7NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13)
- InChIKey: GPYLCFQEKPUWLD-UHFFFAOYSA-N
- 미소: O=C1C2=CC=CC3=CC=CC(=C23)N1
계산된 속성
- 정밀분자량: 169.05300
- 동위원소 질량: 169.053
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 0
- 복잡도: 238
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 2
- 소수점 매개변수 계산 참조값(XlogP): 2.1
- 토폴로지 분자 극성 표면적: 29.1A^2
실험적 성질
- 색과 성상: 세침수정
- 밀도: 1.1616 (rough estimate)
- 융해점: 173-178 °C (lit.)
- 비등점: 298.46°C (rough estimate)
- 플래시 포인트: 128.9 °C
- 굴절률: 1.4900 (estimate)
- 용해도: methanol: soluble25mg/mL, clear to slightly hazy, yellow to brown
- PSA: 32.86000
- LogP: 2.11910
- 용해성: 끓는 물에 녹고, 에틸에테르에 녹지 않는다.
2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H302
- 경고성 성명: P264-P270-P301+P312+P330-P501
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:2
- 위험 범주 코드: 22
- 보안 지침: 24/25
- RTECS 번호:DE3202000
-
위험물 표지:
- 위험 용어:R22
2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one 세관 데이터
- 세관 번호:2925190090
- 세관 데이터:
?? ?? ??:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 336467-5G |
2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one |
130-00-7 | technical grade | 5G |
793.28 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VJ638-5g |
2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one |
130-00-7 | 95% | 5g |
47CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VJ638-25g |
2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one |
130-00-7 | 95% | 25g |
90CNY | 2021-05-10 | |
| Matrix Scientific | 085969-10g |
Benzo[cd]indol-2(1H)-one, 98% |
130-00-7 | 98% | 10g |
$336.00 | 2023-09-09 | |
| Matrix Scientific | 085969-50g |
Benzo[cd]indol-2(1H)-one, 98% |
130-00-7 | 98% | 50g |
$1182.00 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830649-100g |
Benz[cd]indol-2(1H)-one |
130-00-7 | 95% | 100g |
¥128.00 | 2022-09-29 | |
| TRC | B284231-100mg |
Benz[c,d]indole-2(1H)-one |
130-00-7 | 100mg |
$ 58.00 | 2023-04-18 | ||
| TRC | B284231-500mg |
Benz[c,d]indole-2(1H)-one |
130-00-7 | 500mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B284231-1g |
Benz[c,d]indole-2(1H)-one |
130-00-7 | 1g |
$ 40.00 | 2022-06-07 | ||
| Alichem | A199009436-500g |
Benzo[cd]indol-2(1H)-one |
130-00-7 | 95% | 500g |
597.92 USD | 2021-06-01 |
2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:130-00-7)Benz[cd]indol-2(1H)-one
주문 번호:sfd7320;1625595
인벤토리 상태:in Stock
재다:200kg/Company Customization
순결:99.9%/98%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:34
가격 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:130-00-7)1,8-萘内酰亚胺
주문 번호:LE1625595
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:29
가격 ($):discuss personally
Email:18501500038@163.com
2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one 관련 문헌
-
Yaqi Shi,Fan Yang,Yangjie Wu Org. Biomol. Chem. 2020 18 4628
-
Kazumasa Funabiki,Ryuta Yanagawa,Yasuhiro Kubota,Toshiyasu Inuzuka New J. Chem. 2019 43 7491
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan,Aiwen Lei Chem. Commun. 2016 52 13307
-
Zhengkai Chen,Le-Cheng Wang,Xiao-Feng Wu Chem. Commun. 2020 56 6016
-
5. A one-step synthesis of 1-substituted thieno[2,3-f??]benzo[cd?]indol-4-ones via benzyne-3-carboxylateAnlai Wang,Ed Biehl J. Chem. Soc. Perkin Trans. 1 1998 1461
130-00-7 (2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one) 관련 제품
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)